3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid
Description
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 3, a (4-chlorobenzyl)oxy group at position 4, and an ethoxy group at position 5. Its molecular formula is C₁₆H₁₄BrClO₄, and its molecular weight is 385.63 g/mol. This compound is structurally characterized by the presence of halogen atoms (Br, Cl) and alkoxy/aryloxy substituents, which influence its physicochemical properties, such as solubility, acidity, and lipophilicity.
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWYOJTIBMRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps. One common method starts with the diazotization of 3-amino-4-chlorobenzoic acid, followed by a reaction with copper(I) bromide to introduce the bromine atom . The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base. The final step involves the coupling of the 4-chlorobenzyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to their respective hydrogenated forms.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with bromine and chlorine replaced by hydrogen.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their comparative features:
Key Observations:
Substituent Effects on Lipophilicity: The (4-chlorobenzyl)oxy group in the target compound increases lipophilicity compared to non-chlorinated analogs (e.g., 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid) . Ethoxy (C₂H₅O) at position 5 enhances lipophilicity relative to methoxy (CH₃O) in analogs like 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde .
Synthetic Challenges :
- Bromination and regioselectivity issues are common. For example, reported a 9:1 product-to-debrominated byproduct ratio during bromination of 4-chlorosalicylic acid .
- Yields for benzyloxy-substituted aldehydes (e.g., 49–50% in ) suggest similar challenges in synthesizing the target compound .
Functional Group Impact :
- The carboxylic acid group in the target enhances water solubility compared to aldehyde derivatives (e.g., ), which are more reactive but less stable .
Halogen Interactions: The combined presence of Br and Cl in the target may enhance halogen-bonding interactions in biological systems, a feature absent in non-chlorinated analogs .
Biological Activity
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoic acid derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16BrClO3
- Molecular Weight : 367.66 g/mol
- IUPAC Name : 3-bromo-4-(4-chlorobenzyl)oxy-5-ethoxybenzoic acid
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that benzoic acid derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the presence of halogen substituents, which enhance the lipophilicity and membrane penetration of the compounds.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. Enzyme inhibition is a critical mechanism for the treatment of diseases such as Alzheimer's and various infections.
Case Studies
A study conducted by Nafeesa et al. (2015) synthesized several derivatives of benzoic acid and tested their biological activity. Among these, compounds similar to this compound showed promising results in both antibacterial and enzyme inhibition assays. The study highlighted that the introduction of halogen atoms significantly enhanced the pharmacological properties of these compounds.
Another investigation focused on the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results indicated strong binding affinities, suggesting that these compounds could be developed into effective drug candidates due to their favorable pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
